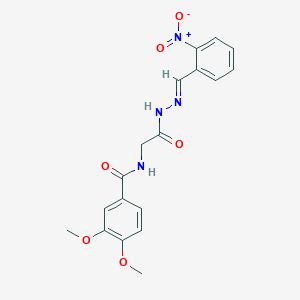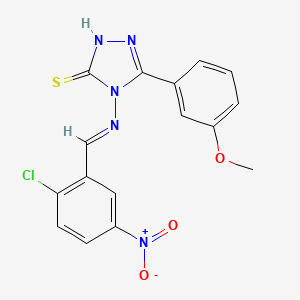![molecular formula C16H17N5O2S B12014599 5-Methyl-2-furaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone CAS No. 624724-88-5](/img/structure/B12014599.png)
5-Methyl-2-furaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-furaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone is a complex organic compound with the molecular formula C16H17N5O2S and a molecular weight of 343.41 g/mol . This compound is part of a collection of rare and unique chemicals used in early discovery research . It features a furaldehyde moiety linked to a triazole ring, which is further substituted with an ethoxyphenyl and a sulfanyl group.
Preparation Methods
The synthesis of 5-Methyl-2-furaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the reaction of isothiocyanates with hydrazides or by the reaction of 1,3,4-oxadiazoles with hydrazine.
Attachment of the Furaldehyde Moiety: The furaldehyde group is introduced through a condensation reaction with the triazole ring.
Substitution with Ethoxyphenyl and Sulfanyl Groups: The final steps involve the substitution reactions to attach the ethoxyphenyl and sulfanyl groups to the triazole ring.
Chemical Reactions Analysis
5-Methyl-2-furaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone undergoes various chemical reactions:
Scientific Research Applications
5-Methyl-2-furaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-2-furaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
5-Methyl-2-furaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone can be compared with other similar compounds:
5-Methylfurfural: This compound shares the furaldehyde moiety but lacks the triazole ring and sulfanyl group, making it less complex.
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: This compound has a similar triazole ring but different substituents, leading to different chemical properties and applications.
Properties
CAS No. |
624724-88-5 |
|---|---|
Molecular Formula |
C16H17N5O2S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-4-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H17N5O2S/c1-3-22-13-8-5-12(6-9-13)15-18-19-16(24)21(15)20-17-10-14-7-4-11(2)23-14/h4-10,20H,3H2,1-2H3,(H,19,24)/b17-10+ |
InChI Key |
DLVGHQMBFRBZBQ-LICLKQGHSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC=C(O3)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC=C(O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12014529.png)
![4-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014534.png)
![(4E)-5-(4-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12014539.png)
![6-(4-bromophenyl)-2-chloro-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12014546.png)
![2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12014547.png)
![5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014548.png)




![[1-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate](/img/structure/B12014578.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12014586.png)

